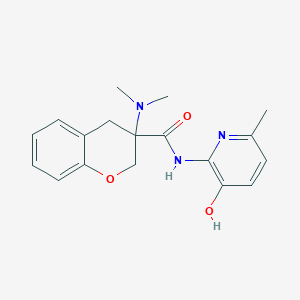
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide, also known as HMA-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic benefits. HMA-1 belongs to the class of compounds known as piperidines, which have been shown to have a range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide as an anti-inflammatory agent is thought to involve inhibition of the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide have been studied in vitro and in vivo. In vitro studies have shown that 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide inhibits the production of pro-inflammatory cytokines and reduces the activity of acetylcholinesterase. In vivo studies have shown that 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has anti-inflammatory activity and improves cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in lab experiments include its high yield and purity, as well as its well-characterized mechanism of action. However, the limitations of using 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide. One potential area of research is the development of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide and to determine its potential as a therapeutic agent for other diseases and conditions.
Méthodes De Synthèse
The synthesis of 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide involves the reaction of 4-hydroxy-2-methylphenol with N-(1-methylpiperidin-4-yl)chloroacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide in high yield and purity.
Applications De Recherche Scientifique
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been the subject of scientific research due to its potential therapeutic benefits. Specifically, 2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide has been shown to have activity as an anti-inflammatory agent, as well as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-9-13(18)4-3-12(11)10-15(19)16-20-14-5-7-17(2)8-6-14/h3-4,9,14,18H,5-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGYPLWMQJALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(=O)NOC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-methylphenyl)-N-(1-methylpiperidin-4-yl)oxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![[1,1-Dioxo-2-(spiro[3.3]heptan-2-ylmethyl)-1,2-thiazolidin-3-yl]methanol](/img/structure/B7438850.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)

![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![N-[4-[methoxy(methyl)carbamoyl]phenyl]-5-methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7438868.png)
![N-[2-[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-hydroxyacetamide](/img/structure/B7438876.png)
![(1S,4R)-N,7,7-trimethyl-2-oxo-N-(1H-pyrrol-2-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7438882.png)

![[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)

![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)
![N-(cyclopropylmethoxy)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438933.png)